molecular formula C13H17NO3S B565297 N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 CAS No. 1331909-07-9

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Cat. No. B565297
CAS RN: 1331909-07-9
M. Wt: 270.361
InChI Key: PMCBFFLCBUOZER-NQNNWHPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” is a biochemical used for proteomics research . It is the deuterium-labeled version of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine .


Synthesis Analysis

The synthesis of “N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” has a molecular formula of C13H14D3NO3S and a molecular weight of 270.36 . The molecule contains a total of 35 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also features 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 secondary amide .


Physical And Chemical Properties Analysis

“N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” has a molecular weight of 270.36 and a molecular formula of C13H14D3NO3S . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Metabolism Studies

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a variant of mercapturic acids, has been synthesized and studied for its role in metabolism. Research by Tsujimoto et al. (1999) focuses on the synthesis of regioisomeric mercapturic acids to investigate the metabolism of 1,2,3-trimethylbenzene, highlighting the significance of such compounds in metabolic pathways (Tsujimoto et al., 1999).

Clinical and Therapeutic Applications

  • Antioxidant and Detoxification : N-acetyl-l-cysteine (NAC), closely related to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, is noted for its antioxidant properties and role in detoxification. It stimulates glutathione synthesis, acting as a free radical scavenger, and is used in treating acetaminophen overdose and other conditions characterized by oxidative stress (Kelly, 1998).
  • Anti-Inflammatory and Immune Modulation : NAC has shown efficacy in reducing inflammation and modulating immune responses, making it a potential treatment for various diseases where inflammation is a key factor (Rushworth & Megson, 2014).

Chemical and Biological Research

  • Inhibition of Corrosion : Studies on derivatives of L-cysteine, including N-Acetyl-L-Cysteine, have investigated their potential as corrosion inhibitors for metals, emphasizing their chemical utility in industrial applications (Fu et al., 2011).
  • Biochemical Properties : The biochemical properties of N-acetyl-l-cysteine and its derivatives have been extensively studied, including their role as substrates for enzymes and their interactions with other biochemical entities (Weinander et al., 1994).

Safety and Hazards

The specific safety and hazards associated with “N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3” are not detailed in the search results. It is noted that the compound is for research use only and is not sold to patients .

properties

IUPAC Name

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCBFFLCBUOZER-NQNNWHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

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